

Solubility Profile of 2-((Tosyloxy)amino)ethanamine: A Technical Guide

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Compound of Interest

Compound Name: 2-((Tosyloxy)amino)ethanamine

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Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **2-((Tosyloxy)amino)ethanamine**. Due to the limited availability of direct experimental data for this specific compound, this document infers its solubility based on the well-established properties of its constituent functional groups: the tosyl group and the ethanamine moiety. This guide presents a predicted solubility profile in a range of common organic solvents, outlines a general experimental protocol for precise solubility determination, and offers a logical workflow for solubility assessment. This information is intended to support researchers in the handling, formulation, and application of this compound in a laboratory setting.

Introduction

2-((Tosyloxy)amino)ethanamine is an organic compound featuring a tosylate group attached to an amino-ethanamine backbone. The tosyl group, a derivative of p-toluenesulfonic acid, is a well-known good leaving group in nucleophilic substitution reactions, making this compound a potentially useful intermediate in organic synthesis. The presence of both a tosylate and a free amino group suggests a molecule with distinct polar and non-polar regions, which will govern its solubility in various media. Understanding the solubility of this compound is critical for its effective use in reaction design, purification, and potential formulation development.

Physicochemical Properties (Inferred)

While specific experimental data for **2-((Tosyloxy)amino)ethanamine** is scarce, its physicochemical properties can be inferred from its structure.

- Molecular Formula: $C_9H_{14}N_2O_3S$
- Molecular Weight: 230.29 g/mol [1]
- Structure: The molecule consists of a polar ethanamine portion capable of hydrogen bonding and a more non-polar (but still somewhat polar) tosyl group. The presence of the sulfonate ester and the primary amine will significantly influence its solubility.
- Polarity: The compound is expected to be polar. The amino group can act as a hydrogen bond donor and acceptor, while the sulfonate oxygens are hydrogen bond acceptors. The tosyl group introduces a non-polar hydrocarbon region.
- Predicted Solubility: Based on the principle of "like dissolves like," **2-((Tosyloxy)amino)ethanamine** is predicted to be more soluble in polar organic solvents and less soluble in non-polar organic solvents. Its solubility in water is likely to be limited but may be enhanced at acidic pH due to the protonation of the amino group.

Predicted Solubility in Organic Solvents

The following table summarizes the predicted qualitative solubility of **2-((Tosyloxy)amino)ethanamine** in a range of common organic solvents. These predictions are based on the solubility of analogous compounds such as other tosylates and ethylenediamine derivatives.[2][3][4][5][6][7]

Solvent Class	Solvent Example	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol	High	Capable of hydrogen bonding with both the amino and tosyl groups.
Water	Low to Moderate	The non-polar tolyl group may limit solubility despite the polar functional groups. Solubility is expected to be pH-dependent.	
Polar Aprotic	Dimethylformamide (DMF)	High	Good dipole-dipole interactions with the polar functional groups.
Dimethyl sulfoxide (DMSO)	High	Strong hydrogen bond acceptor, effectively solvating the amino group.	
Acetonitrile (ACN)	Moderate	Less polar than DMF and DMSO, may have slightly lower solvating power for this compound.	
Acetone	Moderate	Can accept hydrogen bonds and has a moderate dipole moment.	
Ethers	Tetrahydrofuran (THF)	Moderate	Moderate polarity and can accept hydrogen bonds.

Diethyl ether	Low	Primarily non-polar character with limited ability to solvate the polar groups.	
Halogenated	Dichloromethane (DCM)	Moderate to High	Good for dissolving a wide range of organic compounds, its moderate polarity should be suitable.
Chloroform	Moderate to High	Similar to DCM in its solvating properties for this type of compound.	
Aromatic	Toluene, Benzene	Low	The non-polar nature of these solvents is unlikely to effectively solvate the polar amino and tosyl groups.
Alkanes	Hexane, Heptane	Very Low / Insoluble	Non-polar solvents that will not effectively solvate a polar molecule.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following is a general protocol based on the shake-flask method, which is considered the gold standard for determining equilibrium solubility.[8]

Objective: To determine the equilibrium solubility of **2-((Tosyloxy)amino)ethanamine** in a selected organic solvent at a specific temperature.

Materials:

- **2-((Tosyloxy)amino)ethanamine**
- Selected organic solvent(s) of high purity
- Vials with screw caps
- Analytical balance
- Shaking incubator or orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
- Volumetric flasks and pipettes

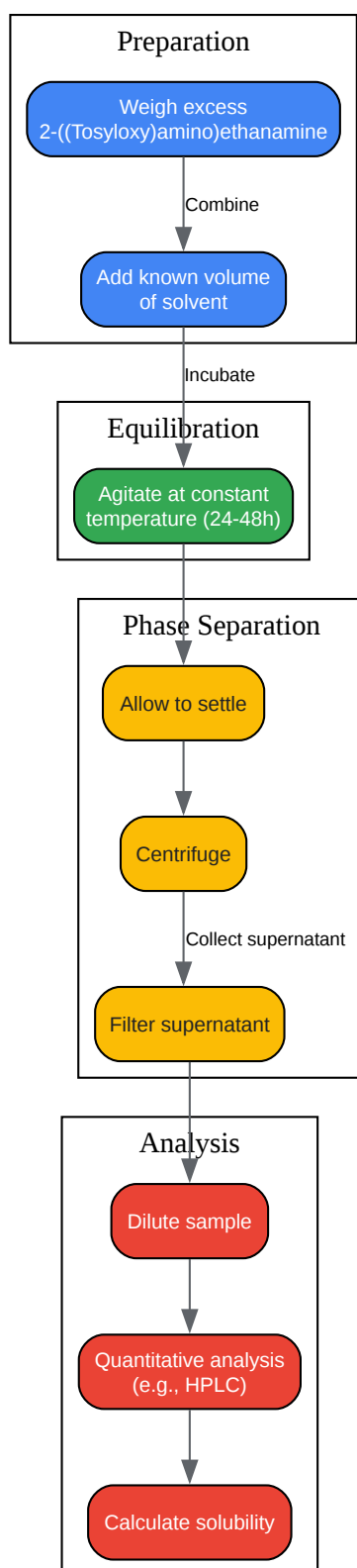
Procedure:

- **Preparation of Stock Standard Solutions:** Accurately weigh a known amount of **2-((Tosyloxy)amino)ethanamine** and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.
- **Sample Preparation:** Add an excess amount of **2-((Tosyloxy)amino)ethanamine** to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.
- **Equilibration:** Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

- **Sample Collection:** Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
- **Quantification:** Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of **2-((Tosyloxy)amino)ethanamine**.
- **Data Analysis:** Using the calibration curve, determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.



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Caption: Workflow for experimental solubility determination.

Conclusion

While direct, quantitative solubility data for **2-((Tosyloxy)amino)ethanamine** is not readily available in the literature, a qualitative understanding of its solubility can be effectively inferred from its chemical structure. The presence of both polar (amine, tosylate) and non-polar (tolyl) moieties suggests a preference for polar organic solvents. For precise quantitative data, the provided experimental protocol offers a robust starting point for laboratory investigation. This guide serves as a valuable resource for researchers, enabling more informed decisions regarding the handling and use of this compound in synthesis and other applications.

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